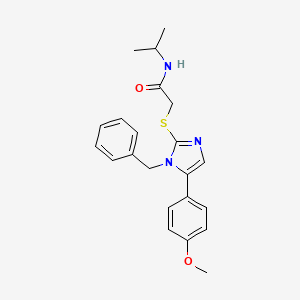
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities . The compound likely interacts with its targets, causing changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects.
Result of Action
The compound, as an indole derivative, is known to possess various biological activities . These activities would be the result of the compound’s action on a molecular and cellular level.
Actividad Biológica
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O3S with a molecular weight of approximately 434.5 g/mol. The compound features an imidazole ring, benzyl, and methoxyphenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1207056-53-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Imidazole Ring Formation : Utilizing the Debus-Radziszewski synthesis.
- Benzyl Group Introduction : Achieved via Friedel-Crafts alkylation.
- Thioacetamide Linkage Formation : Finalizing the structure through nucleophilic substitution reactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various bacterial strains and fungal species, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell survival.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring may coordinate with metal ions, inhibiting metalloenzymes crucial for bacterial and cancer cell metabolism.
- Cell Membrane Penetration : The presence of benzyl and methoxyphenyl groups enhances the compound's ability to penetrate cell membranes, increasing its efficacy against intracellular pathogens.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating strong antimicrobial potential.
- Anticancer Effects : In a preclinical model using human breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
Propiedades
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16(2)24-21(26)15-28-22-23-13-20(18-9-11-19(27-3)12-10-18)25(22)14-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGDUDVSGWXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














